molecular formula C6H13N3O B8346276 2-Hydroxyhexylazide

2-Hydroxyhexylazide

Cat. No. B8346276
M. Wt: 143.19 g/mol
InChI Key: VNWZEAGGPLAHAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05254682

Procedure details

To a solution of 2,3-epoxyhexane 33 (4.155 g, 41.48 mmol) in N,N-dimethylformamide (DMF) was added lithium azide (3.8 g, 77.6 mmol) and the resulting mixture was stirred for 48 hours. The reaction mixture was poured into a solvent mixture of ether, dichloromethane and water, and stirred for a few minutes. The organic layer was separated from the aqueous layer and then the aqueous phase was extracted three times with ether-dichloromethane mixture. The combined organic extracts were washed with saturated aqueous solution of sodium chloride, dried over anhydrous magnesium sulfate and concentrated on rotory evaporator to give an oil. Flash column chromatography of the oil using 10% ethyl acetate in hexane as eluent afforded 34 (5.9 g, 99.3%): 1H NMR (300 MHz, CDCl3) δ3.775 (m, 1H, CHOH), 3.38 (dd, 1H, CHN3), 3.25 (dd, 1H, CHN3), 2.2 (d, 1H, OH), 1.6-1.2 (m, 6H, CH2 's), 0.95 (t, 3H, CH3).
Quantity
4.155 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Yield
99.3%

Identifiers

REACTION_CXSMILES
[O:1]1[CH:4]([CH2:5][CH2:6][CH3:7])[CH:2]1[CH3:3].[N-:8]=[N+:9]=[N-:10].[Li+].CCOCC.ClCCl>CN(C)C=O.C(OCC)(=O)C.CCCCCC.O>[OH:1][CH:2]([CH2:4][CH2:5][CH2:6][CH3:7])[CH2:3][N:8]=[N+:9]=[N-:10] |f:1.2|

Inputs

Step One
Name
Quantity
4.155 g
Type
reactant
Smiles
O1C(C)C1CCC
Name
Quantity
3.8 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Li+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for a few minutes
CUSTOM
Type
CUSTOM
Details
The organic layer was separated from the aqueous layer
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted three times with ether-dichloromethane mixture
WASH
Type
WASH
Details
The combined organic extracts were washed with saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on rotory evaporator
CUSTOM
Type
CUSTOM
Details
to give an oil

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
OC(CN=[N+]=[N-])CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 5.9 g
YIELD: PERCENTYIELD 99.3%
YIELD: CALCULATEDPERCENTYIELD 99.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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